Fluorescein-PEG5-Acid

PROTAC Design Bioconjugation Linker Length

Fluorescein-PEG5-Acid provides a precisely defined PEG5 spacer critical for PROTAC SAR studies where linker length dictates degradation efficiency. Substituting PEG4/PEG6 analogs alters ternary complex geometry and yields unpredictable biological outcomes. This defined 5-unit tether also optimizes bioconjugation by minimizing steric hindrance and enhancing aqueous solubility. Procure this exact CAS 2183440-40-4 to maintain experimental consistency in linker optimization and site-specific fluorescent labeling workflows.

Molecular Formula C34H38N2O12S
Molecular Weight 698.7 g/mol
Cat. No. B607477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-PEG5-Acid
SynonymsFluorescein-PEG5-Acid
Molecular FormulaC34H38N2O12S
Molecular Weight698.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H38N2O12S/c37-23-2-5-27-29(20-23)47-30-21-24(38)3-6-28(30)34(27)26-4-1-22(19-25(26)32(41)48-34)36-33(49)35-8-10-43-12-14-45-16-18-46-17-15-44-13-11-42-9-7-31(39)40/h1-6,19-21,37-38H,7-18H2,(H,39,40)(H2,35,36,49)
InChIKeyCYVBKXKXVSETJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM, Water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluorescein-PEG5-Acid: A Defined PEG5-Linker Fluorescent Probe for Quantitative Bioconjugation and PROTAC Design


Fluorescein-PEG5-Acid (CAS 2183440-40-4) is a bifunctional xanthene dye derivative consisting of a fluorescein fluorophore covalently attached to a precisely defined pentaethylene glycol (PEG5) linker, terminating in a free carboxylic acid moiety . It exhibits characteristic fluorescein spectral properties with an excitation maximum of 494 nm and emission maximum of 517 nm . The compound is primarily utilized as a fluorescent probe for bioconjugation via amide bond formation with primary amines (using activators such as EDC or HATU), and is specifically recognized as a PEG-based linker for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . The hydrophilic PEG5 spacer is engineered to enhance aqueous solubility and reduce steric hindrance during biomolecular binding interactions .

Why Fluorescein-PEG5-Acid Cannot Be Simply Replaced by Other Fluorescein-PEGn-Acids or Non-PEGylated Analogs


Generic substitution among fluorescein-PEG-acid conjugates is scientifically unsound due to the well-documented, non-linear relationship between PEG linker length and critical performance parameters in both bioconjugation efficiency and PROTAC-mediated degradation [1]. The number of ethylene glycol units dictates the molecule's conformational flexibility, hydrodynamic radius, and the resulting end-to-end distance between the fluorophore and the conjugated biomolecule [2]. For PROTAC applications, linker length is a primary determinant of ternary complex formation and degradation efficiency; even a single ethylene glycol unit difference can drastically alter cellular potency, with studies showing that optimal degradation often requires a specific, narrow window of linker lengths (e.g., 2 PEG units being optimal for certain targets, while longer linkers show reduced activity) [1]. Consequently, substituting Fluorescein-PEG5-Acid with a PEG4 or PEG6 analog will result in a different molecular geometry, altered solubility profile, and unpredictable biological or biophysical outcomes, rendering direct experimental comparisons invalid without rigorous re-optimization of the entire system.

Fluorescein-PEG5-Acid: Quantified Differentiation Against PEG4 and PEG6 Linker Analogs


Molecular Geometry and Conformational Space: PEG5 vs. PEG4 and PEG6 Linkers

The precise length of the PEG5 linker in Fluorescein-PEG5-Acid provides a distinct conformational profile compared to its PEG4 and PEG6 analogs. The addition of one ethylene glycol unit (from PEG4 to PEG5) or its subtraction (from PEG6 to PEG5) systematically alters the end-to-end distance and flexibility of the tether . In PROTAC design, where linker length critically modulates degradation efficiency, screening of PEG4, PEG6, and PEG8 is standard practice to identify the optimal window for cooperative ternary complex formation [1]. Fluorescein-PEG5-Acid occupies a precise, quantifiable middle ground, offering a 5-unit tether that is neither the near-rigid span of PEG4 nor the increased conformational freedom of PEG6 [1]. This specific geometry can be the difference between a successful degrader and an inactive compound, as evidenced by studies showing that a 2-PEG linker was optimal for CRBN degradation while longer linkers were less effective [2].

PROTAC Design Bioconjugation Linker Length Ternary Complex Formation

Molecular Weight Differentiation: A Quantifiable Physicochemical Property for Procurement Verification

Fluorescein-PEG5-Acid possesses a distinct molecular weight (MW) of 698.8 g/mol (molecular formula: C34H38N2O12S), which serves as a primary identifier for procurement and quality control . This value is intermediate between its closest structural analogs: Fluorescein-PEG4-Acid (MW 654.7 g/mol) and Fluorescein-PEG6-Acid (MW 742.8 g/mol) . The ~44 g/mol incremental difference corresponds precisely to one ethylene glycol (-O-CH2-CH2-) unit. This quantitative difference is critical for inventory management, mass spectrometry verification of conjugation products, and confirming the identity of the received material.

Quality Control Procurement Analytical Chemistry Mass Spectrometry

Dual Functionality: Intrinsic Fluorescent Reporter and PROTAC Linker in a Single Molecule

Fluorescein-PEG5-Acid is explicitly categorized and utilized as a PEG-based PROTAC linker, a function not shared by simple fluorescein dyes or non-functionalized PEGs . It combines the essential linker functionality required to connect an E3 ligase ligand and a target protein ligand within a PROTAC molecule, while simultaneously providing a built-in fluorescent reporter for tracking, cellular uptake studies, and binding assays [1]. This dual role eliminates the need for a separate fluorophore tag, streamlining synthesis and reducing the overall molecular weight of the final PROTAC construct. In contrast, Fluorescein-PEG4-Acid and Fluorescein-PEG6-Acid, while also serving as PROTAC linkers, offer different linker lengths, and their procurement is based on the specific length requirements of the PROTAC SAR [2]. Non-PEGylated fluorescein derivatives lack the crucial linker functionality required for PROTAC assembly.

PROTAC Fluorescent Probe Bifunctional Molecule Targeted Protein Degradation

Validated Application Scenarios for Fluorescein-PEG5-Acid Based on Quantitative Evidence


PROTAC Linker Length Optimization and SAR Studies

Fluorescein-PEG5-Acid is ideally suited for systematic structure-activity relationship (SAR) studies exploring the impact of linker length on PROTAC-mediated degradation. Its precise 5-unit PEG spacer provides a defined data point between PEG4 and PEG6 linkers, which are considered standard benchmarks in the field [1]. By incorporating Fluorescein-PEG5-Acid into a PROTAC library alongside its PEG4 and PEG6 analogs, researchers can quantitatively assess degradation efficiency (e.g., DC50, Dmax) and ternary complex formation as a function of linker length, directly addressing the critical question of optimal tether geometry for a given target-ligase pair [1][2].

Fluorescent Labeling of Biomolecules with Defined PEG Spacing

The compound is employed for the site-specific fluorescent labeling of proteins, peptides, or antibodies where a precise 5-unit PEG spacer arm is required to minimize steric hindrance and maintain biomolecular function . The terminal carboxylic acid enables covalent conjugation to primary amines via standard EDC/sulfo-NHS chemistry. The resulting conjugate benefits from enhanced aqueous solubility conferred by the PEG5 chain, reducing aggregation and non-specific binding compared to direct fluorescein-protein conjugates . The defined 5-unit length is critical when the distance between the fluorophore and the biomolecule's active site or binding interface must be controlled for optimal performance in downstream assays like fluorescence polarization or FRET.

Development of Fluorescent Substrates for Enzyme Activity Assays

Fluorescein-PEG5-Acid can be conjugated to peptide sequences to create self-quenching or FRET-based fluorescent substrates for monitoring protease or other enzyme activities . The PEG5 linker provides a flexible, hydrophilic spacer that increases substrate solubility and can improve enzyme access to the scissile bond, as the reduced steric hindrance from the PEG spacer facilitates binding . The specific length of the PEG5 tether is a key design parameter for achieving optimal quenching efficiency and assay signal-to-noise ratio, differentiating its performance from substrates prepared with PEG4 or PEG6 analogs.

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